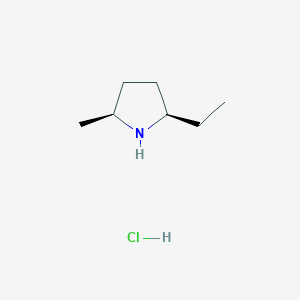

(2R,5S)-2-Ethyl-5-methylpyrrolidine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

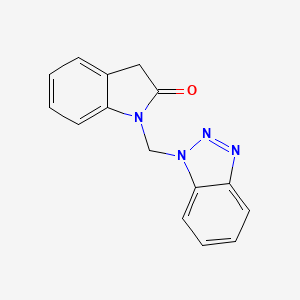

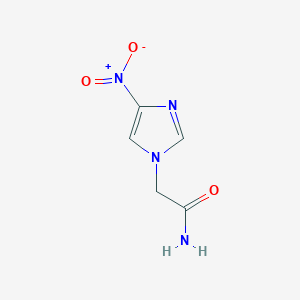

(2R,5S)-2-Ethyl-5-methylpyrrolidine;hydrochloride, also known as (R,S)-2-ethyl-5-methylpyrrolidine hydrochloride, is a chemical compound used in scientific research. It is a chiral molecule, meaning that it has two possible mirror-image forms that are not superimposable. The (2R,5S) form is the one that is commonly used in research.

Aplicaciones Científicas De Investigación

Pharmacological Profiles and Potential Uses

5-HT2A Receptor Antagonist : (2R,5S)-2-Ethyl-5-methylpyrrolidine hydrochloride's derivative, R-96544, shows potent and competitive activity as a 5-HT2A receptor antagonist. This suggests potential therapeutic applications in conditions influenced by serotonin receptors, such as mood disorders or schizophrenia (Ogawa et al., 2002).

Pancreatitis Treatment : The compound and its active metabolite R-96544 have demonstrated effectiveness in inhibiting the progression of acute and chronic pancreatitis in experimental models. This indicates a potential role in the treatment of pancreatitis (Ogawa et al., 2005).

Antithrombotic Properties : Derivatives of this compound have shown promise as antithrombotic agents, with potent antiaggregatory effects on platelet aggregation, suggesting potential use in preventing thrombotic conditions (Tanaka et al., 2000).

PET Imaging Ligand for 5-HT2A Receptors : A derivative, MPM, labeled with carbon-11, has been used in PET studies to image 5-HT2A receptors in the brain, which could be valuable in studying neuropsychiatric disorders (Kumar et al., 2006).

Synthesis of Enantiopure Pyrrolidines : The compound has been used in the synthesis of enantiopure unsymmetric cis-2,5-disubstituted pyrrolidines, which have applications in the synthesis of complex organic molecules (Wang et al., 2007).

Biotransformations in Organic Synthesis : This compound and related pyrrolidine dicarboxamides have been used in biotransformation processes, demonstrating utility in the scalable preparation of pyrroline-fused diazepin-11(5H)-one compounds and aza-nucleoside analogues (Chen et al., 2012).

Neuroprotective Effects in Excitotoxic Neuronal Death : The compound's derivative, aminopyrrolidine-2R,4R-dicarboxylated, has shown neuroprotective effects against excitotoxic neuronal degeneration, indicating potential applications in neurodegenerative diseases (Battaglia et al., 1998).

Propiedades

IUPAC Name |

(2R,5S)-2-ethyl-5-methylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-3-7-5-4-6(2)8-7;/h6-8H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEULUUQPLRPYQF-UOERWJHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(N1)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CC[C@@H](N1)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Methylphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2362764.png)

![3-([1,3]Thiazolo[4,5-c]pyridin-2-ylamino)-1-thiophen-2-ylpropan-1-ol](/img/structure/B2362771.png)

![(E)-4-(Dimethylamino)-N-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]but-2-enamide](/img/structure/B2362773.png)

![Benzo[1,3]dioxol-5-yl-piperidin-4-yl-amine](/img/structure/B2362778.png)

![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol](/img/structure/B2362781.png)

![3-(1-((4-fluorobenzyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2362782.png)